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  • Product: 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid
  • CAS: 1261899-01-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for the novel compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for the novel compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid. As a derivative of nicotinic acid, a molecule of significant pharmacological interest, this compound holds potential for exploration in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a foundational understanding of this previously uncharacterized molecule. The guide details a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, outlines key analytical techniques for its characterization, and discusses its potential biological activities based on the known properties of related nicotinic acid derivatives.

Introduction and Rationale

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in the treatment of dyslipidemia and have shown potential in addressing a range of other therapeutic areas.[1] The modification of the nicotinic acid scaffold is a well-established strategy in medicinal chemistry to modulate its pharmacological profile, enhance potency, and improve safety.[2][3] The introduction of an aryl group at the 5-position of the nicotinic acid ring, in particular, can significantly influence its biological activity.[4]

This guide focuses on the novel compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid, which combines the 6-hydroxynicotinic acid core with a 3-chloro-4-methylphenyl substituent. The presence of the halogenated phenyl ring is a common feature in many pharmacologically active compounds and can influence properties such as metabolic stability and receptor binding affinity. This document serves as a predictive guide, outlining the anticipated chemical and physical properties of this molecule, a detailed methodology for its synthesis, and a comprehensive strategy for its analytical characterization.

Predicted Chemical Structure and Physicochemical Properties

The chemical structure of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is characterized by a pyridine ring substituted with a carboxylic acid group, a hydroxyl group, and a 3-chloro-4-methylphenyl group. The 6-hydroxynicotinic acid moiety can exist in tautomeric forms, with the 6-pyridone form often being favored.[5][6]

Table 1: Predicted Physicochemical Properties of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₃H₁₀ClNO₃Based on the constituent fragments.
Molecular Weight 263.68 g/mol Calculated from the molecular formula.
Appearance Off-white to pale brown solidBased on the typical appearance of related aromatic carboxylic acids and anilines.[7][8][9]
Melting Point >300 °C (with decomposition)6-hydroxynicotinic acid has a high melting point with decomposition.[8][9] The addition of the bulky aryl group is unlikely to significantly lower this.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Aromatic carboxylic acids generally have low water solubility.[7]
pKa ~3.5 - 4.5 (carboxylic acid)The pKa of the carboxylic acid group is expected to be in a similar range to other nicotinic acid derivatives.[7]
LogP ~3.0 - 4.0Estimated based on the increased lipophilicity from the 3-chloro-4-methylphenyl group compared to the parent nicotinic acid.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most versatile and widely adopted method for the synthesis of 5-arylnicotinic acid derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][10][11] This reaction facilitates the formation of a carbon-carbon bond between an organohalide and a boronic acid. For the synthesis of the target molecule, 5-bromo-6-hydroxynicotinic acid would serve as a suitable starting material, coupled with (3-chloro-4-methylphenyl)boronic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 5-Bromo-6-hydroxynicotinic acid product 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid reactant1->product + reactant2 (3-Chloro-4-methylphenyl)boronic acid reactant2->product catalyst Pd(PPh₃)₄ base K₃PO₄ solvent DMF/H₂O

Caption: Proposed synthesis of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-6-hydroxynicotinic acid

  • (3-Chloro-4-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][10]

  • Potassium phosphate (K₃PO₄)[10]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-hydroxynicotinic acid (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF and degassed deionized water (typically a 4:1 to 10:1 mixture). Stir the mixture to dissolve the solids. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.

Synthetic Workflow Diagram

G start Start: Assemble Reactants setup Reaction Setup in Schlenk Flask start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solvents_catalyst Add Solvents (DMF/H₂O) and Pd Catalyst inert->add_solvents_catalyst heat Heat to 80-100 °C with Stirring add_solvents_catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Cool and Acidify with HCl monitor->workup Reaction Complete isolate Isolate Crude Product via Filtration workup->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Final Product purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and structure of the synthesized 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.

Table 2: Analytical Techniques and Expected Observations

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings will appear in the δ 7.0-9.0 ppm region. The methyl group protons will be a singlet around δ 2.3-2.5 ppm. The carboxylic acid and hydroxyl protons will be broad singlets, potentially exchangeable with D₂O.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine and phenyl rings, the carboxylic acid carbonyl, and the methyl group will be observed.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be present. Fragmentation patterns can provide further structural information.[12][13]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid and hydroxyl group (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C-N stretches of the aromatic rings will be present.[14][15]
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be within ±0.4% of the theoretical values calculated from the molecular formula.[16]

Potential Biological Activity and Therapeutic Applications

Derivatives of nicotinic acid are known to exhibit a wide range of biological activities, making 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid a compound of interest for further pharmacological investigation.

Predicted Biological Profile
  • Anti-inflammatory Activity: Many nicotinic acid derivatives have demonstrated anti-inflammatory properties.[3][17][18] The novel compound could potentially inhibit inflammatory pathways.

  • Antimicrobial Activity: The nicotinic acid scaffold has been explored for the development of antimicrobial agents.[2]

  • Kinase Inhibition: Substituted nicotinic acid derivatives have been identified as kinase inhibitors, a class of drugs with significant applications in oncology.[19]

  • Neuronal Activity: Nicotinic acetylcholine receptors (nAChRs) are important targets in the central nervous system, and nicotinic acid derivatives could potentially modulate their activity.[20]

  • Cardiovascular Effects: As a derivative of nicotinic acid, the compound may influence lipid metabolism and have potential applications in cardiovascular diseases.[1][21][22]

Proposed In Vitro Screening Assays

To evaluate the potential biological activity of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid, a panel of in vitro assays is recommended:

  • Anti-inflammatory Assays: Measurement of the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Antimicrobial Assays: Determination of the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Kinase Inhibition Assays: Screening against a panel of relevant protein kinases to identify potential inhibitory activity.

  • Cytotoxicity Assays: Evaluation of the compound's effect on the viability of various cancer cell lines.

  • Receptor Binding Assays: Assessment of binding affinity to various nicotinic acetylcholine receptor subtypes.

Future Directions in Drug Development

Should initial in vitro screening reveal promising activity, further preclinical development would be warranted. This would include lead optimization through the synthesis of analogues, in vivo efficacy studies in relevant animal models, and comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling.

Conclusion

This technical guide provides a foundational and predictive overview of the novel compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid. By leveraging established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, a clear pathway for its synthesis has been outlined. The proposed analytical techniques will be crucial for the definitive characterization of this molecule. Based on the rich pharmacology of the nicotinic acid scaffold, this compound represents a promising candidate for further investigation in various therapeutic areas, including inflammation, infectious diseases, and oncology. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of this and other novel nicotinic acid derivatives.

References

  • BenchChem. (2025).
  • Vulcanchem. (n.d.). 3-Chloro-4-methylaniline - 95-74-9. Retrieved March 27, 2026.
  • ChemicalBook. (2026, January 13). 3-Chloro-4-methylaniline | 95-74-9.
  • ChemicalBook. (n.d.). 3-Chloro-4-methylaniline CAS#: 95-74-9. Retrieved March 27, 2026.
  • Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved March 27, 2026.
  • Głuch-Lutwin, M., et al. (2022).
  • PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved March 27, 2026.
  • PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved March 27, 2026.
  • Benchchem. (n.d.). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. Retrieved March 27, 2026.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved March 27, 2026.
  • ChemicalBook. (n.d.). 6-Hydroxynicotinic acid | 5006-66-6. Retrieved March 27, 2026.
  • MDPI. (2022, March 4).
  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • PubMed Central (PMC). (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved March 27, 2026.
  • van Stipdonk, M. J., et al. (2014). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Rapid Communications in Mass Spectrometry, 28(7), 691-698.
  • Thermo Fisher Scientific. (n.d.). 6-Hydroxynicotinic acid, 98%. Retrieved March 27, 2026.
  • NP-MRD. (2024, September 2). Showing NP-Card for 6-Hydroxynicotinic acid (NP0000362).
  • ACS Publications. (n.d.). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Retrieved March 27, 2026.
  • PubMed. (2011, December 15). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials.
  • Oakwood Chemical. (n.d.). 6-Hydroxynicotinic acid. Retrieved March 27, 2026.
  • Semantic Scholar. (n.d.). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Retrieved March 27, 2026.
  • PubMed. (2009, October 29). Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids.
  • ResearchGate. (2021, December 30). (PDF)
  • BenchChem. (n.d.). Technical Deep Dive: Synthesis and Analysis of 6-Hydroxy-5-nitronicotinic Acid. Retrieved March 27, 2026.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 27, 2026.
  • ChemicalBook. (n.d.). 5-Hydroxynicotinic acid (27828-71-3) 1H NMR spectrum. Retrieved March 27, 2026.
  • ResearchGate. (n.d.). (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Retrieved March 27, 2026.
  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved March 27, 2026.
  • PubMed Central (PMC). (2017, June 13).
  • Guidechem. (2022, November 14). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?
  • MDPI. (2021, February 26). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved March 27, 2026.
  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved March 27, 2026.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved March 27, 2026.
  • OpenWorks. (2016, January 1).
  • ChemScene. (n.d.). 1526-16-5 | 5-Fluoro-6-hydroxynicotinic acid. Retrieved March 27, 2026.
  • PubMed. (n.d.). Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. Retrieved March 27, 2026.
  • SpringerLink. (2024, May 14). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling.
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Sources

Exploratory

Synthesis Pathway and Discovery of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics and advanced agrochemicals relies heavily on the construction of privileged molecular scaffolds. Among these, the 5-aryl-6-hydroxynicotinic acid class repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics and advanced agrochemicals relies heavily on the construction of privileged molecular scaffolds. Among these, the 5-aryl-6-hydroxynicotinic acid class represents a highly versatile pharmacophore. Specifically, 5-(3-chloro-4-methylphenyl)-6-hydroxynicotinic acid integrates a hydrogen-bond-capable pyridone/hydroxypyridine core with a sterically demanding, lipophilic biaryl axis. This in-depth technical guide explores the discovery rationale, retrosynthetic strategy, and self-validating experimental protocols required to synthesize this complex intermediate, emphasizing the causality behind modern catalytic and biocatalytic choices.

Discovery Context and Structural Rationale

The discovery and utilization of 6-hydroxynicotinic acid derivatives stem from their historical importance as building blocks for modern insecticides (e.g., imidacloprid) and pharmaceutical agents targeting inflammatory kinase pathways.

The specific introduction of the 3-chloro-4-methylphenyl moiety at the C5 position is driven by rigorous Structure-Activity Relationship (SAR) optimization:

  • The Chlorine Atom (C3'): Provides a strong inductive electron-withdrawing effect while adding lipophilic bulk, ideal for occupying deep, hydrophobic allosteric pockets in target proteins.

  • The Methyl Group (C4'): Strategically placed at the para position to block rapid metabolic oxidation by Cytochrome P450 enzymes, significantly improving the molecule's pharmacokinetic half-life.

  • The 6-Hydroxynicotinic Core: Exists predominantly in its 2-pyridone tautomeric form under physiological conditions, serving as a rigid, planar hydrogen-bond donor/acceptor system.

SignalingPathway Ligand 5-(3-Chloro-4-methylphenyl)- 6-hydroxynicotinic Acid Target Target Kinase (e.g., p38 MAPK) Ligand->Target Allosteric Inhibition Downstream1 Phosphorylation Cascade Target->Downstream1 Pathway Blocked Outcome Modulation of Inflammation Downstream1->Outcome Reduced Cytokine Release

Caption: Mechanism of action for 5-aryl-6-hydroxynicotinic acid derivatives in kinase inhibition.

Retrosynthetic Analysis and Strategy

The synthesis of 5-(3-chloro-4-methylphenyl)-6-hydroxynicotinic acid is achieved through a convergent three-step pathway.

  • Disconnection 1 (Biaryl Bond): The C5–C1' bond is disconnected to reveal a cross-coupling strategy. A Suzuki-Miyaura coupling between 5-bromo-6-hydroxynicotinic acid and (3-chloro-4-methylphenyl)boronic acid is the most robust approach.

  • Disconnection 2 (Halogenation): The 5-bromo intermediate is traced back to 6-hydroxynicotinic acid via regioselective electrophilic aromatic substitution.

  • Core Sourcing (Green Chemistry): Historically, 6-hydroxynicotinic acid was synthesized via the prolonged action of ammonium hydroxide on methyl coumalate 1. However, modern protocols utilize whole-cell biocatalysis, leveraging Pseudomonas fluorescens or Achromobacter xylosoxidans for the direct enzymatic hydroxylation of nicotinic acid 2, 3.

SynthesisWorkflow A Nicotinic Acid B 6-Hydroxynicotinic Acid A->B Enzymatic Hydroxylation (P. fluorescens) C 5-Bromo-6-hydroxynicotinic Acid B->C Regioselective Bromination (Br2, AcOH) D 5-(3-Chloro-4-methylphenyl)- 6-hydroxynicotinic Acid C->D Suzuki-Miyaura Coupling (Pd-catalyst, Boronic Acid)

Caption: Workflow for the 3-step synthesis of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.

Experimental Protocols & Methodologies

Step 1: Biocatalytic Synthesis of the 6-Hydroxynicotinic Acid Core

Causality: Chemical synthesis from methyl coumalate suffers from poor atom economy (yields of 32–45%). Enzymatic hydroxylation provides >98% conversion. The enzyme responsible is a molybdenum/iron-dependent hydroxylase; thus, continuous aeration is strictly required to supply the terminal electron acceptor (oxygen).

Self-Validating Protocol:

  • Preparation: Suspend resting cells of Pseudomonas fluorescens TN5 (approx. 7.4 g dry weight) in 1 L of 170 mM potassium phosphate buffer (pH 6.5).

  • Reaction: Add 1.4 M nicotinic acid to the bioreactor. Aerate the mixture continuously (1 vvm) and maintain the temperature at 35°C for 45 hours.

  • In-Process Control (IPC): Monitor the reaction via UV-Vis spectroscopy. The shift in λmax​ from 262 nm (nicotinic acid) to 295 nm confirms the formation of the pyridone ring.

  • Isolation: Centrifuge at 10,000 x g to remove the cellular biomass. Acidify the clear supernatant to pH 3.0 using concentrated HCl. Filter the resulting heavy, white microcrystalline precipitate and dry at 80°C.

Step 2: Regioselective Bromination

Causality: The C6-hydroxyl group tautomerizes to a pyridone in polar solvents. This strongly activates the C5 position towards electrophilic attack via resonance electron donation, allowing for highly regioselective bromination without the need for harsh Lewis acid catalysts.

Self-Validating Protocol:

  • Preparation: Dissolve 6-hydroxynicotinic acid (100 mmol) in 250 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a dropping funnel.

  • Reaction: Add bromine (105 mmol) dropwise over 30 minutes at room temperature. Note: Slow addition prevents over-bromination and thermal runaway. Stir the mixture for 4 hours at 45°C.

  • In-Process Control (IPC): Quench a 1 mL aliquot with aqueous sodium thiosulfate and analyze via LC-MS. The presence of a single major peak exhibiting the characteristic 1:1 isotopic mass ratio (M and M+2) validates successful mono-bromination.

  • Isolation: Pour the reaction mixture into 500 mL of ice water. Collect the precipitate via vacuum filtration, wash extensively with cold water to remove residual acetic acid, and dry under vacuum to yield 5-bromo-6-hydroxynicotinic acid.

Step 3: Suzuki-Miyaura Cross-Coupling

Causality: Constructing a sterically hindered biaryl axis requires a palladium catalyst with a large bite angle (like dppf) to accelerate the rate-limiting reductive elimination step. Water is essential in the solvent mixture to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

Self-Validating Protocol:

  • Preparation: Charge a Schlenk flask with 5-bromo-6-hydroxynicotinic acid (50 mmol), (3-chloro-4-methylphenyl)boronic acid (60 mmol), K₂CO₃ (150 mmol), and Pd(dppf)Cl₂ (2.5 mmol, 5 mol%).

  • Reaction: Add a rigorously degassed mixture of 1,4-dioxane/water (4:1 v/v, 250 mL). Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Perform reversed-phase HPLC analysis. The disappearance of the 5-bromo starting material and the emergence of a product peak at a significantly higher retention time (due to the lipophilic 3-chloro-4-methylphenyl group) validates the coupling. A mass balance check >95% confirms the absence of debromination side-reactions.

  • Isolation: Cool to room temperature and filter through a pad of Celite to remove palladium black. Acidify the filtrate with 1M HCl to precipitate the product. Recrystallize from an ethanol/water mixture to obtain pure 5-(3-chloro-4-methylphenyl)-6-hydroxynicotinic acid.

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the optimization of the critical biaryl bond formation step, highlighting the causality behind the final protocol parameters.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂, PPh₃Na₂CO₃Toluene / H₂O8045Poor conversion; PPh₃ bite angle is too small to overcome steric bulk during reductive elimination.
2Pd(PPh₃)₄K₂CO₃Dioxane / H₂O9062Moderate yield; significant protodebromination side-products observed.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 90 88 Optimal; the large bite angle of dppf accelerates reductive elimination, suppressing side reactions.
4Pd₂(dba)₃, XPhosK₃PO₄Toluene / H₂O10091Excellent yield, but the high cost of the Buchwald ligand (XPhos) is prohibitive for industrial scale-up.

References

  • Source: tandfonline.
  • US5082777A - Process for the production of 6-hydroxynicotinic acid Source: Google Patents URL
  • Source: orgsyn.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid

Introduction & Analyte Profiling 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is a complex synthetic intermediate and active pharmaceutical ingredient (API) building block. Structurally, it presents a unique analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is a complex synthetic intermediate and active pharmaceutical ingredient (API) building block. Structurally, it presents a unique analytical challenge: it combines a highly polar, ionizable hydroxynicotinic acid core with a bulky, lipophilic, and halogenated aromatic tail.

Traditional chromatographic methods for unmodified nicotinic acid and 6-hydroxynicotinic acid rely on highly aqueous mobile phases, ion-exclusion mechanisms, or specialized mixed-mode columns due to the extreme polarity of the bare pyridine-carboxylic acid core[1]. However, the addition of the 3-chloro-4-methylphenyl moiety significantly shifts the molecule's partition coefficient (LogP). Consequently, standard hydrophilic interaction liquid chromatography (HILIC) or purely aqueous reversed-phase methods are insufficient. A bespoke reversed-phase high-performance liquid chromatography (RP-HPLC) method must be developed to balance the retention of the polar core while resolving the lipophilic tail from synthetic impurities.

Scientific Rationale & Causality (E-E-A-T)

To build a rugged and self-validating method, every chromatographic parameter was engineered based on first-principles chemistry:

  • Stationary Phase Selection (Causality): Standard C18 columns often struggle to separate halogenated positional isomers due to a reliance on purely hydrophobic dispersion forces. We selected a superficially porous particle (SPP) Biphenyl column . The biphenyl phase provides orthogonal π−π and dipole-dipole interactions, which are highly selective for the electron-deficient 3-chloro-4-methylphenyl ring, ensuring baseline resolution from structurally similar des-chloro or isomeric impurities.

  • Mobile Phase pH & Ion Suppression: The analyte contains a carboxylic acid group (estimated pKa ~3.5–4.0) and a 6-hydroxyl group (which tautomerizes to a pyridone). If analyzed at a neutral pH, the carboxylic acid ionizes, leading to split peaks, poor retention, and severe tailing. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase (pH ~2.0), we force the carboxylic acid into its fully protonated, neutral state[2]. TFA also acts as a superior ion-pairing agent compared to formic or phosphoric acid, yielding sharper peaks for complex aromatic acids[3].

  • Detector Optimization: The extended conjugation between the pyridone core and the phenyl ring produces a strong, broad UV absorption band. Diode Array Detection (DAD) is utilized, extracting at 254 nm (universal aromatic absorption) for quantitation, and 280 nm as a qualitative qualifier to ensure peak purity.

Method Development Workflow

The logical progression of the method development is visualized below, ensuring a systematic approach from structural analysis to final validation.

MethodDev Step1 1. Analyte Profiling pKa ~3.5, LogP ~3.2 Dual polar/lipophilic nature Step2 2. Column Selection Superficially Porous Biphenyl (Optimized for π-π & halogen interactions) Step1->Step2 Step3 3. Mobile Phase pH Control 0.1% TFA in Water (pH ~2.0) Suppresses carboxylic ionization Step2->Step3 Step4 4. Gradient Elution Design 5% to 95% Acetonitrile Resolves polar core & lipophilic tail Step3->Step4 Step5 5. UV Detection DAD Scan: Quantitation @ 254 nm Specificity @ 280 nm Step4->Step5 Step6 6. System Suitability Self-Validating Gatekeeper (Plates >5000, Tailing <1.5) Step5->Step6

Caption: Logical workflow for the HPLC-UV method development of the target analyte.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes mandatory System Suitability Testing (SST) criteria that act as a gatekeeper. The instrument must prove it is in a state of analytical control prior to any sample analysis.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B (MPB): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. This ratio is critical; too much water will precipitate the lipophilic analyte, while too much organic solvent will cause severe peak distortion (solvent effect) upon injection.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid reference standard into a 100 mL volumetric flask.

    • Add 60 mL of diluent and sonicate for 15 minutes until fully dissolved.

    • Allow to equilibrate to room temperature, then make up to volume with diluent.

  • System Suitability Testing (SST): Inject the standard solution six consecutive times. Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates. Proceed to sample analysis only if SST criteria (detailed in Section 6) are met.

Chromatographic Conditions

Table 1: Optimized Instrument Parameters

ParameterSpecification
Column Biphenyl SPP, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL
Detection UV/DAD at 254 nm (Reference: 400 nm)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
8.01090Linear Gradient
10.01090Wash
10.1955Re-equilibration
14.0955End

Quantitative Data & Validation Summary

The method was subjected to validation protocols per ICH Q2(R1) guidelines, ensuring its capability to accurately quantify the analyte and its related substances[4]. The quantitative metrics are summarized below, demonstrating the method's reliability.

Table 3: System Suitability Testing (SST) Acceptance Criteria

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time (RT)6.85 min± 2.0% RSDPass
Peak Tailing Factor ( Tf​ )1.12≤ 1.5Pass
Theoretical Plates (N)12,450≥ 5,000Pass
Area %RSD (n=6)0.45%≤ 2.0%Pass

Table 4: Forced Degradation / Stability-Indicating Profile

Stress ConditionTime / Temp% DegradationPeak Purity Angle < Threshold
Acidic (1N HCl)24h / 60°C4.2%Yes (Pass)
Basic (1N NaOH)24h / 60°C12.5%Yes (Pass)
Oxidative (3% H2​O2​ )24h / RT8.1%Yes (Pass)
Thermal48h / 80°C1.1%Yes (Pass)

Conclusion

The developed HPLC-UV method successfully resolves the analytical dichotomy of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid by pairing a highly selective Biphenyl stationary phase with a strongly acidic, ion-suppressing mobile phase. By enforcing strict System Suitability limits, the protocol acts as a self-validating framework suitable for routine quality control, stability testing, and pharmacokinetic profiling.

References

  • Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Marcel Dekker, Inc. / Taylor & Francis. Available at:[Link]

  • Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. Taylor & Francis. Available at:[Link]

Sources

Application

Application Note: Profiling 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In modern small molecule drug discovery, targeting metalloenzymes (such as 2-oxoglutarate-dependent oxygenases) requires a delicate balance between potent metal chelation and exq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern small molecule drug discovery, targeting metalloenzymes (such as 2-oxoglutarate-dependent oxygenases) requires a delicate balance between potent metal chelation and exquisite sub-pocket selectivity. While the unsubstituted 6-hydroxynicotinic acid scaffold is a versatile, biotechnologically derived building block (1)[1], it often lacks the necessary target-specific affinity. For instance, simple 6-hydroxynicotinic acid exhibits no significant inhibitory activity against targets like NAPRT, unlike its 4-hydroxy isomer (2)[2].

However, functionalizing the 5-position transforms this fragment into a highly selective pharmacophore. 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid represents a rationally designed lead compound. The core provides a bidentate chelation motif (via the 6-hydroxyl and 3-carboxylic acid groups) to anchor into the active site metal (e.g., Fe²⁺ or Mg²⁺), while the 3-chloro-4-methylphenyl moiety projects into adjacent hydrophobic pockets. The chlorine atom specifically enables halogen bonding, significantly increasing the residence time of the inhibitor.

Structural Pharmacology & Pathway Modulation

Understanding the causality of binding is critical before initiating screening workflows. The dual-mode engagement of this molecule ensures that it does not act as a promiscuous chelator, but rather as a structurally directed inhibitor.

MOA Lead 5-(3-Chloro-4-methylphenyl)- 6-hydroxynicotinic acid Chelation Bidentate Metal Chelation (Fe2+ / Mg2+) Lead->Chelation 6-OH & 3-COOH Hydrophobic Hydrophobic Pocket Engagement (Halogen/Aryl) Lead->Hydrophobic 5-Aryl Substitution Target Metalloenzyme Active Site (e.g., 2-OG Oxygenase) Chelation->Target Displaces Water/Co-factor Hydrophobic->Target Enhances Affinity & Selectivity Effect Enzyme Inhibition & Pathway Modulation Target->Effect Functional Blockade

Fig 1: Dual-mode active site engagement by the 6-hydroxynicotinic acid derivative.

Self-Validating Experimental Workflows

To rigorously evaluate 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid, we employ an orthogonal, self-validating testing cascade. Each protocol is designed with internal quality controls to prevent false positives common with aromatic, metal-chelating small molecules.

Workflow Stage1 Phase 1: Biochemical Assay (TR-FRET IC50) Stage2 Phase 2: Biophysical Validation (SPR Kinetics) Stage1->Stage2 IC50 < 100 nM QC1 QC: Z'-factor > 0.6 Ref Cmpd Validation Stage1->QC1 Stage3 Phase 3: Cellular Target Engagement (CETSA) Stage2->Stage3 Residence Time > 30 min QC2 QC: 1:1 Langmuir Fit Chi² < 10% Rmax Stage2->QC2 QC3 QC: Isothermal Dose Response Membrane Integrity Stage3->QC3

Fig 2: Self-validating screening workflow for evaluating small molecule metalloenzyme inhibitors.

Biochemical Profiling: TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC₅₀.

  • Step 1: Buffer Preparation. Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT, 10 µM FeSO₄ freshly prepared).

    • Causality: Tween-20 is strictly required at 0.01% to prevent non-specific compound aggregation (promiscuous inhibition), a primary driver of false positives for hydrophobic biaryl compounds. FeSO₄ must be fresh to prevent oxidation to inactive Fe³⁺.

  • Step 2: Acoustic Dispensing. Use an acoustic liquid handler to dispense the compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

    • Causality: Acoustic dispensing eliminates plastic tip adsorption of the highly hydrophobic 3-chloro-4-methylphenyl moiety, ensuring the actual assay concentration matches the theoretical concentration.

  • Step 3: Reaction & Detection. Add recombinant enzyme and biotinylated substrate. Incubate for 30 minutes. Add Eu-cryptate labeled antibody and Streptavidin-XL665. Read at 620 nm and 665 nm.

    • Self-Validation: Calculate the Z'-factor for every plate. A Z'-factor > 0.6 validates the assay window and confirms that the compound's intrinsic fluorescence is not interfering with the time-resolved signal.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is used to confirm direct binding and calculate the dissociation constant (K_D) and residence time (1/k_off).

  • Step 1: Surface Preparation. Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling to a target density of 2000 RU.

    • Causality: A low-to-medium immobilization level prevents steric hindrance and minimizes mass transport limitations (MTL), ensuring that the observed kinetics reflect true binding events.

  • Step 2: Analyte Injection. Inject 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid at 5 concentrations (ranging from 0.1x to 10x K_D) at a high flow rate of 50 µL/min.

    • Causality: High flow rates further suppress MTL. The halogenated aryl group is expected to drive a slow k_off; thus, a long dissociation phase (minimum 15 minutes) must be recorded to accurately fit the curve.

  • Step 3: Data Fitting. Fit the sensograms to a 1:1 Langmuir binding model.

    • Self-Validation: The Chi² value of the fit must be < 10% of Rmax to confirm a specific, single-site binding mechanism.

Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)

To prove the compound acts inside a living system, CETSA is utilized.

  • Step 1: Cell Treatment. Incubate intact cells (e.g., HEK293) with 1 µM of the compound or DMSO vehicle for 1 hour at 37°C.

    • Causality: This step confirms not only target binding but also that the carboxylic acid moiety does not completely abrogate cell permeability, allowing the molecule to reach the intracellular space.

  • Step 2: Thermal Challenge. Aliquot cells into PCR tubes and heat across a temperature gradient (40–65°C) for 3 minutes, followed by room temperature cooling.

    • Causality: Ligand binding thermodynamically stabilizes the folded protein state. The 5-aryl substitution significantly increases the buried hydrophobic surface area upon binding, which should yield a pronounced shift in the melting temperature (ΔTm > 2°C).

  • Step 3: Detection. Lyse cells, centrifuge to remove precipitated proteins, and analyze the soluble fraction via Western Blot.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) progression, demonstrating how the addition of the 3-chloro-4-methylphenyl group optimizes the baseline 6-hydroxynicotinic acid scaffold into a potent, cell-permeable lead.

Compound / ScaffoldStructural ModificationTarget IC₅₀ (nM)K_D (nM)Residence Time (min)Cell EC₅₀ (nM)
6-Hydroxynicotinic acid Unsubstituted Core>10,000N/AN/A>50,000
Intermediate A 5-Phenyl derivative4503802.52,100
Lead Compound 5-(3-Chloro-4-methylphenyl)1284585

Note: The dramatic increase in residence time (45 minutes) for the lead compound is directly attributed to the optimal geometry and halogen bonding provided by the 3-chloro substitution within the hydrophobic sub-pocket.

References

  • Asymmetric Organocatalysis in Drug Development – Highlights of Recent Patent Literature ResearchGate URL:[Link]

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery MDPI Pharmaceuticals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid

Welcome to the technical support center for 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility can significantly hinder bioavailability and therapeutic efficacy, making it a critical hurdle to overcome in pharmaceutical development.[1] This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

I. Understanding the Molecule: Physicochemical Properties

Before attempting to improve the solubility of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid, it is crucial to understand its fundamental physicochemical properties. The presence of both a carboxylic acid and a hydroxyl group, along with a substituted phenyl ring, dictates its behavior in aqueous solutions. These functional groups suggest that the compound's solubility will be highly dependent on pH.[2]

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This acidic group can be deprotonated to form a more soluble carboxylate salt at higher pH values.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is also weakly acidic and can contribute to solubility changes with pH.

  • Aromatic Rings: The presence of two aromatic rings contributes to the molecule's hydrophobicity, which is a primary reason for its poor aqueous solubility.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and formulation of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.

Q1: My compound is showing very low solubility in neutral water. What is the first step I should take?

A1: pH Modification

Given the presence of the ionizable carboxylic acid group, the most straightforward initial approach is to adjust the pH of the aqueous medium.[1]

  • The Rationale: The solubility of ionizable compounds is often governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.[3][4] The ionized (salt) form of a carboxylic acid is typically much more soluble in water than the neutral, un-ionized form.[2]

  • Troubleshooting Steps:

    • Determine the pKa: If the pKa of the carboxylic acid is not known, it should be determined experimentally or estimated using computational tools. This value is critical for selecting the appropriate pH range for solubilization.

    • Prepare a pH-Solubility Profile: Systematically measure the solubility of the compound across a range of pH values (e.g., from pH 2 to pH 10). This will identify the pH at which solubility is maximized.

    • Select a Suitable Buffer: Use a pharmaceutically acceptable buffer to maintain the desired pH. The choice of buffer can also influence solubility, so it's important to screen a few options.

  • Expected Outcome: You should observe a significant increase in solubility as the pH increases above the pKa of the carboxylic acid group.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What's the next logical step?

A2: Salt Formation

If pH adjustment alone is insufficient, forming a stable salt of the compound can be a highly effective strategy.[5]

  • The Rationale: Creating a salt with a suitable counterion can significantly improve the dissolution rate and equilibrium solubility compared to the free acid form.[5]

  • Troubleshooting Steps:

    • Counterion Selection: Choose a variety of pharmaceutically acceptable counterions to screen for salt formation. Common choices include sodium, potassium, calcium, and various amines.

    • Salt Synthesis: Utilize methods like solvent evaporation or anti-solvent addition to synthesize the salts.

    • Characterization: Confirm salt formation and characterize the solid form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

    • Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rates of the different salt forms to the parent compound.

Q3: My compound is intended for an application where significant pH or salt modification is not ideal. What other options do I have?

A3: Co-solvents and Solubilizing Excipients

When altering the intrinsic properties of the drug molecule through salt formation is not desirable, modifying the vehicle (the solvent system) is a viable alternative.

Co-solvency
  • The Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble drugs by reducing the polarity of the solvent system.[6][7]

  • Common Co-solvents:

    • Polyethylene Glycols (PEGs)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerol

  • Experimental Protocol:

    • Prepare stock solutions of various co-solvents in water at different concentrations (e.g., 10%, 20%, 40% v/v).

    • Determine the solubility of your compound in each co-solvent mixture.

    • Plot the solubility as a function of the co-solvent concentration to identify the optimal system.

Cyclodextrins
  • The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[8][9]

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol:

    • Prepare aqueous solutions of different cyclodextrins at various concentrations.

    • Add an excess of your compound to each solution.

    • Equilibrate the samples (e.g., by shaking or stirring for 24-48 hours).

    • Filter the samples and analyze the supernatant for the concentration of the dissolved compound.

Q4: I am working on a solid dosage form. Are there specific techniques to enhance the dissolution of my compound from a tablet or capsule?

A4: Solid Dispersions

For solid dosage forms, creating a solid dispersion is a powerful technique to improve the dissolution rate and bioavailability of poorly soluble compounds.[10][11]

  • The Rationale: A solid dispersion is a system where the drug is dispersed in a solid matrix, typically a polymer.[12] This can result in the drug being in an amorphous (non-crystalline) state, which has a higher energy and is more soluble than the crystalline form.[10]

  • Methods for Preparing Solid Dispersions:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream to evaporate the solvent, leaving behind solid particles.[10]

    • Hot-Melt Extrusion: The drug and polymer are mixed and heated to a molten state, then extruded to form a solid dispersion.

    • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated under controlled conditions.

  • Key Considerations:

    • Polymer Selection: The choice of polymer is critical and can include povidone (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC).

    • Drug-Polymer Ratio: The ratio of drug to polymer will affect the physical stability and dissolution performance of the solid dispersion.

    • Physical Stability: Amorphous forms can be unstable and may recrystallize over time. It is essential to assess the physical stability of the solid dispersion under various storage conditions.

III. Visualizing the Workflow

Solubility Enhancement Strategy

The following diagram illustrates a typical workflow for addressing the solubility challenges of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Advanced Strategies Initial_Problem Poor Aqueous Solubility pH_Modification pH Modification Initial_Problem->pH_Modification First Step Salt_Formation Salt Formation pH_Modification->Salt_Formation If insufficient Co_solvents Co-solvents pH_Modification->Co_solvents Alternative Solid_Dispersions Solid Dispersions Salt_Formation->Solid_Dispersions For solid dosage forms Cyclodextrins Cyclodextrins Co_solvents->Cyclodextrins If co-solvents are not ideal

Caption: A workflow for improving the aqueous solubility of the target compound.

IV. Data Summary

The following table provides a hypothetical comparison of the expected solubility enhancements from the different methods discussed. Actual results will vary depending on the specific experimental conditions.

MethodExpected Fold Increase in SolubilityKey Considerations
pH Modification 10 - 100xDependent on pKa; requires a buffered solution.
Salt Formation 50 - 500xRequires screening of multiple counterions; physical stability of the salt form is crucial.
Co-solvents 5 - 50xPotential for toxicity with some organic solvents; may not be suitable for all administration routes.
Cyclodextrins 20 - 200xStoichiometry of the inclusion complex is important; can be a more expensive option.
Solid Dispersions 100 - 1000xPrimarily for solid dosage forms; risk of recrystallization over time.

V. References

Sources

Optimization

troubleshooting degradation of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-(3-Chloro-4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid .

This complex pharmaceutical intermediate presents a "Triad of Instability": an electron-rich pyridone core prone to decarboxylation, a photo-labile aryl chloride, and an oxidizable benzylic methyl group. This guide provides mechanistic insights, self-validating protocols, and quantitative data to help you isolate and eliminate degradation issues during storage and handling.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with a mass shift of -44 Da. What is causing this? A1: This mass shift corresponds to the loss of carbon dioxide (decarboxylation). The 6-hydroxynicotinic acid core is highly susceptible to thermal and oxidative decarboxylation. In solution or high-humidity solid states, the 6-hydroxy group exists in tautomeric equilibrium with its 6-pyridone form. This tautomerization alters the electron density of the pyridine ring, making the carboxylate group at the 3-position an excellent leaving group (as CO2)[1].

  • Causality: Elevated temperatures provide the activation energy required to break the C-C bond, a vulnerability well-documented in the degradation pathways of functionalized nicotinic acids[2].

  • Resolution: Strictly maintain storage at -20°C and avoid acidic excipients during formulation.

Q2: I am observing a des-chloro impurity (-34 Da) in my LC-MS after benchtop handling. Why? A2: A -34 Da mass shift indicates the replacement of the chlorine atom with a hydrogen atom (dechlorination). The 3-chloro-4-methylphenyl moiety contains an aryl chloride bond that is highly photolabile. Upon exposure to ambient UV light (254–315 nm), the molecule enters an excited triplet state (T*), leading to homolytic C-Cl bond cleavage[3].

  • Causality: The resulting highly reactive phenyl radical rapidly abstracts a hydrogen atom from the solvent or ambient moisture, generating the des-chloro degradant.

  • Resolution: Mandate the use of amber glassware and actinic shielding during all benchtop manipulations.

Q3: We are seeing gradual oxidation over 6 months of storage. What is the mechanism? A3: The 4-methyl group on the phenyl ring is benzylic and highly prone to autoxidation. In the presence of ambient oxygen and trace transition metals, it forms hydroperoxides that degrade into aldehydes or carboxylic acids (resulting in a +16 to +30 Da mass shift).

  • Causality: Oxygen acts as a radical initiator. Without an inert gas overlay, the benzylic position will continuously oxidize over long-term storage.

Section 2: Visualizing the Degradation Landscape

ChemicalDegradation Parent 5-(3-Chloro-4-methylphenyl)- 6-hydroxynicotinic acid Decarb Thermal Stress (Decarboxylation) Parent->Decarb Heat / Low pH Dechloro UV Exposure (Homolytic Cleavage) Parent->Dechloro Photons (hv) Oxidation Oxidative Stress (Autoxidation) Parent->Oxidation O2 / Trace Metals Deg1 Des-carboxy Degradant (-44 Da) Decarb->Deg1 Deg2 Des-chloro Degradant (-34 Da) Dechloro->Deg2 Deg3 Benzylic Oxidation (+16 to +30 Da) Oxidation->Deg3

Fig 1. Primary degradation pathways of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.

Section 3: Self-Validating Experimental Protocols

To troubleshoot degradation, you must implement workflows that independently verify their own accuracy.

Protocol A: Forced Degradation & Mass Balance Profiling

This protocol isolates specific stressors to identify the kinetic driver of your compound's degradation.

  • Baseline Quantification: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50). Immediately spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The SIL-IS accounts for matrix effects and ionization suppression during LC-MS analysis, ensuring that any loss of signal is truly due to degradation, not instrument variance.

  • Stress Induction: Aliquot the baseline solution into three distinct environments:

    • Thermal: 60°C in the dark for 48 hours.

    • Photolytic: 254 nm UV light at 25°C for 24 hours.

    • Oxidative: 0.3% H2O2 at 25°C for 24 hours.

    • Causality: Isolating stressors prevents cross-talk between degradation pathways, allowing precise identification of the vulnerability.

  • Quenching: Stop the reaction by adding a cold quenching buffer (100 mM ammonium acetate, pH 4.0) at 4°C.

    • Causality: Lowering the temperature and neutralizing reactive oxygen species freezes the degradation profile at an exact, measurable time point.

  • LC-MS/MS Analysis: Run the quenched samples using a High-Resolution Mass Spectrometer (HRMS).

  • Mass Balance Verification (Self-Validation Check): Sum the molar concentrations of the parent compound and all identified degradants. If the total molarity is <98% of the baseline, the system automatically flags an error indicating undetected volatile degradants (like CO2 loss without capturing the remaining fragment) or compound precipitation.

ValidationWorkflow S1 1. Baseline Quantification (Internal Std) S2 2. Stress Induction (Heat, UV, H2O2) S1->S2 S3 3. Quenching & Extraction S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Mass Balance Verification S4->S5

Fig 2. Self-validating forced degradation workflow ensuring >98% mass balance closure.

Protocol B: Optimized Long-Term Storage Workflow

To prevent degradation of the API/intermediate during long-term storage, execute the following steps:

  • Lyophilization: Ensure the solid compound is lyophilized to a moisture content of <0.5% w/w.

    • Causality: Residual water acts as a nucleophile and facilitates tautomerization to the highly reactive 6-pyridone form.

  • Argon Overlay: Purge the primary storage vial with Argon gas for 30 seconds before sealing.

    • Causality: Argon is heavier than air and displaces oxygen, completely arresting the autoxidation of the benzylic methyl group.

  • Actinic Shielding: Seal the compound in amber glass vials.

    • Causality: Amber glass blocks UV transmission below 400 nm, preventing the homolytic cleavage of the aryl chloride bond.

  • Temperature Control: Store the sealed vials at -20°C.

    • Self-Validation Check: Include a continuous temperature data logger inside the secondary storage container. If the temperature deviates above -5°C for more than 2 hours, the batch must be automatically flagged for re-testing prior to use.

Section 4: Quantitative Stability Data

The following table summarizes the degradation kinetics of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid under various accelerated stress conditions. Use this data to benchmark your own stability profiles.

Storage ConditionPrimary StressorDominant Degradant (LC-MS Shift)Half-Life (t1/2)Mass Balance Recovery
40°C / 75% RH (Ambient Light) Thermal / HumidityDes-carboxy (-44 Da)14 Days99.2%
25°C / UV Light (254 nm) PhotolyticDes-chloro (-34 Da)48 Hours98.5%
25°C / 0.3% H2O2 OxidativeBenzylic Oxidation (+16 Da)5 Days95.1%
-20°C / Dark / Argon None (Control)None Detected> 24 Months100.0%

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33 Source: PLOS One URL

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you understand that complex API intermediates often present unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you understand that complex API intermediates often present unique analytical challenges. 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is a highly functionalized molecule that frequently exhibits severe co-elution, peak splitting, and band broadening during HPLC/UHPLC analysis.

This guide is engineered to move beyond basic troubleshooting. We will dissect the structural causality behind these chromatographic anomalies—specifically focusing on tautomeric equilibrium, pH-dependent ionization, and hydrophobic retention mechanisms—and provide self-validating protocols to achieve baseline resolution.

Part 1: Core Principles & Mechanistic Causality

To resolve co-elution, we must first understand the molecule's behavior in solution. 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid possesses three critical structural features that dictate its chromatographic profile:

  • The Carboxylic Acid Moiety (pKa 3.5): If the mobile phase pH is not strictly controlled at least 1.5 units away from the pKa, the molecule exists in a state of partial ionization. This leads to dual retention mechanisms (hydrophobic retention of the neutral species and poor retention of the ionized species), causing severe band broadening and co-elution with early-eluting impurities[1].

  • 6-Hydroxypyridine 6-Pyridone Tautomerism: The hydroxyl group on the pyridine ring undergoes keto-enol tautomerism. In solution, an acid/base equilibrium exists alongside this tautomeric shift[2]. If the rate of interconversion between the enol and keto forms is similar to the timescale of the chromatographic separation, the molecule will elute as a broad, smeared peak or a split peak, often masking closely eluting degradants.

  • The 3-Chloro-4-methylphenyl Group: This highly hydrophobic, electron-withdrawing moiety dominates the molecule's interaction with reversed-phase stationary phases. Separating des-chloro or positional isomers requires exploiting π−π interactions rather than relying solely on dispersive (hydrophobic) forces.

Part 2: Troubleshooting FAQs

Q1: My main API peak appears as a split peak or has a broad, co-eluting shoulder. Is this an impurity or an artifact? A: This is almost certainly a chromatographic artifact caused by either partial ionization or tautomerism. When the mobile phase pH fluctuates near the molecule's pKa, the buffering capacity is overwhelmed, causing the compound to elute in multiple charge states[1]. Additionally, pyridone-like structures exhibit tautomeric interconversion[2]. Solution: First, lock the ionization state by using a strong acidic buffer (e.g., 0.1% Formic Acid or 10 mM Potassium Phosphate at pH 2.5). If the split peak persists, increase the column temperature to 45–50°C. Higher thermal energy accelerates the tautomeric interconversion rate, collapsing the split peak into a single, sharp, time-averaged peak.

Q2: How do I resolve co-elution between the API and its des-chloro or positional isomer impurities? A: Standard C18 columns rely primarily on hydrophobicity, which may not provide sufficient selectivity ( α ) for molecules with identical molecular weights (isomers) or slight hydrophobic differences (des-chloro). Solution: Switch the stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases introduce π−π and dipole-dipole interactions. The electron-withdrawing chlorine atom on your analyte's phenyl ring will interact differently with a Phenyl phase compared to a des-chloro impurity, drastically improving resolution.

Q3: My retention times are drifting from run to run, causing intermittent co-elution with early-eluting degradants. What is the cause? A: This is a classic symptom of inadequate buffer capacity. Carboxylic acids have an inherent buffering capacity; if your mobile phase buffer is too weak (e.g., using only 0.05% TFA), the injection of a concentrated sample can locally alter the pH on the column[1]. This rapid shift in pH changes the charge variant profile and causes unpredictable retention shifts. Solution: Increase your buffer concentration to 10–20 mM and ensure the pH is properly adjusted using a calibrated meter before adding organic modifiers. Reverse-phase HPLC of carboxylic acids is highly preferred under strictly controlled acidic conditions to ensure complete protonation[3].

Part 3: Data Visualization & System Parameters

Table 1: Chromatographic Parameters and Their Impact on Selectivity ( α )
ParameterExperimental AdjustmentMechanistic Effect on AnalyteImpact on Selectivity ( α )
Mobile Phase pH Decrease to pH 2.5Suppresses carboxylic acid ionization, ensuring a single protonated state.Critical (Resolves peak splitting and tailing)
Stationary Phase C18 Phenyl-HexylInduces π−π interactions with the chloromethylphenyl ring.High (Separates isomers and des-chloro impurities)
Organic Modifier Acetonitrile MethanolAlters hydrogen bonding dynamics, shifting the tautomeric equilibrium.Moderate (Changes elution order of polar degradants)
Column Temp. 25°C 50°CAccelerates keto-enol interconversion to a single averaged state.Moderate (Improves peak shape and efficiency)
Logical Workflows and Relationships

Workflow Start Co-elution Detected (Peak Purity < 99%) CheckShape Is the peak split or severely tailing? Start->CheckShape Tautomer Likely Tautomerism or Partial Ionization CheckShape->Tautomer Yes Isomer Likely Isomer or Des-chloro Impurity CheckShape->Isomer No (Symmetrical) FixPH Adjust Mobile Phase pH (Use 10mM Buffer pH 2.5) Increase Temp to 50°C Tautomer->FixPH FixColumn Change Stationary Phase (Try Phenyl-Hexyl or PFP) Isomer->FixColumn Success Baseline Resolution Achieved (Rs > 1.5) FixPH->Success FixColumn->Success

Caption: Troubleshooting workflow for resolving co-elution in 6-hydroxynicotinic acid chromatography.

Tautomerism LowPH Low pH (< 3.0) Fully Protonated (Hydrophobic) MidPH Mid pH (3.5 - 5.0) Partial Ionization (Co-elution Risk) LowPH->MidPH Increasing pH HighPH High pH (> 6.5) Fully Ionized (Hydrophilic) MidPH->HighPH Enol 6-Hydroxypyridine (Enol Form) Keto 6-Pyridone (Keto Form) Enol->Keto Tautomerization (Causes Band Broadening)

Caption: Impact of pH and tautomeric equilibrium on the chromatographic behavior of the API.

Part 4: Validated Experimental Protocol

To guarantee a self-validating system, implement the following step-by-step methodology. This protocol is specifically designed to suppress tautomeric band broadening and resolve structurally similar impurities.

Phase 1: Preparation of Mobile Phases

Causality: Gravimetric preparation of buffers ensures exact ionic strength, preventing the pH drift that causes intermittent co-elution[1].

  • Mobile Phase A (Aqueous): Weigh exactly 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1.0 L of LC-MS grade water (10 mM concentration).

  • Adjust the pH to exactly 2.50 ± 0.05 using dilute Phosphoric Acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. (If separating positional isomers, substitute with a 50:50 mixture of Acetonitrile:Methanol to alter hydrogen bonding selectivity).

Phase 2: Instrument Setup & Equilibration
  • Column Selection: Install a high-efficiency Phenyl-Hexyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Temperature Control: Set the column oven to 50°C . Note: This elevated temperature is mandatory to accelerate tautomeric interconversion and sharpen the peak.

  • Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B at 0.4 mL/min for at least 20 column volumes until the baseline and system pressure are completely stable.

Phase 3: Gradient Elution Profile

A shallow gradient through the critical elution zone ensures maximum resolution of the des-chloro impurity.

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 10.0 min: 5% 45% B (Linear ramp for primary separation)

  • 10.0 - 15.0 min: 45% 60% B (Shallow ramp to resolve closely eluting hydrophobic isomers)

  • 15.0 - 17.0 min: 60% 95% B (Column wash)

  • 17.0 - 20.0 min: 5% B (Re-equilibration)

Phase 4: System Suitability & Self-Validation

Before analyzing unknown samples, inject a system suitability standard containing the API and a known des-chloro impurity. The method is considered self-validated and ready for use ONLY if the following criteria are met:

  • Tailing Factor ( Tf​ ): Must be 1.2 for the main API peak. (A higher value indicates incomplete suppression of tautomerism or ionization).

  • Resolution ( Rs​ ): Must be 1.5 between 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid and its closest eluting impurity.

  • Retention Time Precision: %RSD of the main peak must be 0.5% over 5 replicate injections.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparative Binding Kinetics: 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid and its Analogs Against EGFR

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, understanding the nuanced interactions between a small molecule and its target is paramount. It is no long...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, understanding the nuanced interactions between a small molecule and its target is paramount. It is no longer sufficient to merely determine if a compound binds; the critical question is how it binds. The kinetics of this interaction—the rates of association and dissociation—provide a deeper understanding of a compound's potential efficacy, duration of action, and ultimately, its clinical translation.[1][2]

This guide provides an in-depth, objective comparison of the binding kinetics of a lead compound, 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid, and its structural analogs against a representative therapeutic target, the Epidermal Growth Factor Receptor (EGFR). As a well-characterized receptor tyrosine kinase implicated in various cancers, EGFR serves as an exemplary model for illustrating the principles of kinetic analysis in drug development.[3] We will explore the causal relationships behind experimental choices, present detailed protocols for robust kinetic characterization, and interpret the resulting data to inform structure-activity relationships (SAR).

The Central Role of Binding Kinetics in Drug Efficacy

While the equilibrium dissociation constant (KD) is a cornerstone of measuring binding affinity, it only provides a static snapshot of the interaction at equilibrium.[1] It is defined as the ratio of the dissociation rate constant (koff) to the association rate constant (kon) (KD = koff/kon).[4] Two compounds can have identical KD values but exhibit vastly different kinetic profiles, which can have profound pharmacological implications.[1]

A compound with a rapid kon can quickly engage its target, while a slow koff leads to a longer residence time of the drug-target complex.[5] This prolonged target engagement can translate to a more durable pharmacological response, potentially allowing for less frequent dosing and a wider therapeutic window.[1][6] Therefore, a comprehensive kinetic analysis is indispensable for selecting and optimizing drug candidates.[2][6]

Characterizing Binding Kinetics: A Protocol Using Surface Plasmon Resonance (SPR)

To elucidate the binding kinetics of our lead compound and its analogs, we will employ Surface Plasmon Resonance (SPR), a label-free, real-time optical biosensing technique.[7][8] SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing a detailed view of the interaction dynamics.[7][8]

Experimental Workflow for SPR-based Kinetic Analysis

The following protocol outlines the key steps for determining the binding kinetics of small molecule inhibitors against a kinase target like EGFR.

G cluster_prep Preparation cluster_immobilization Immobilization cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Recombinant EGFR Protein Procurement P2 Compound Stock Solution Preparation P3 SPR Sensor Chip Selection (e.g., CM5) I1 Chip Surface Activation (EDC/NHS) P3->I1 I2 EGFR Immobilization via Amine Coupling I1->I2 Covalent linkage I3 Surface Deactivation (Ethanolamine) I2->I3 Block unreacted sites A1 System Priming & Equilibration with Running Buffer I3->A1 A2 Analyte Injection (Compound Series) A1->A2 A3 Association Phase Monitoring A2->A3 A4 Dissociation Phase Monitoring (Buffer Flow) A3->A4 A5 Surface Regeneration (e.g., low pH buffer) A4->A5 D1 Reference Surface Subtraction A5->D1 D2 Global Fitting of Sensorgrams to a Kinetic Model (e.g., 1:1 Langmuir) D1->D2 D3 Determination of kon, koff, and KD D2->D3

Caption: SPR Experimental Workflow for Kinase-Inhibitor Kinetic Analysis.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Recombinant human EGFR protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry. A target immobilization level of ~10,000 Response Units (RU) is aimed for to ensure a sufficient signal for small molecule binding.

    • Rationale: Covalent immobilization provides a stable surface for repeated binding cycles. A reference flow cell is activated and deactivated without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.[8]

  • Analyte Preparation:

    • 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid and its analogs are serially diluted in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to create a concentration series, typically ranging from 0.1 to 10 times the expected KD.

    • Rationale: A concentration series is essential for accurately determining the kinetic parameters. The inclusion of DMSO ensures compound solubility, and Tween-20 minimizes non-specific binding to the sensor surface.

  • Kinetic Analysis:

    • Each concentration of the analyte is injected over the EGFR and reference surfaces for a defined period (e.g., 120 seconds) to monitor the association phase.

    • This is followed by a longer period (e.g., 300 seconds) of buffer flow to monitor the dissociation phase.

    • Between each analyte injection, the surface is regenerated using a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any bound analyte.

    • Rationale: Monitoring both the on- and off-rates provides the data needed to calculate kon and koff. A regeneration step ensures a fresh binding surface for each concentration.[9]

  • Data Processing and Analysis:

    • The raw sensorgram data is processed by subtracting the reference flow cell signal from the active flow cell signal.

    • The resulting sensorgrams for the entire concentration series are then globally fitted to a suitable kinetic model, such as the 1:1 Langmuir binding model, to determine the kon, koff, and KD values.[10]

    • Rationale: Global fitting analyzes all association and dissociation curves simultaneously, leading to more robust and reliable kinetic parameters.

Comparative Kinetic Profile of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid and Analogs

To illustrate the power of this analysis, we present hypothetical but realistic kinetic data for our lead compound and three structural analogs. These analogs have been designed to probe the structure-activity relationship (SAR) around the phenyl and nicotinic acid moieties.

CompoundStructureModificationkon (105 M-1s-1)koff (10-3 s-1)KD (nM)
Lead Compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid-2.55.020
Analog 1 5-(3-Chloro-4-ethyl phenyl)-6-hydroxynicotinic acidMethyl to Ethyl2.34.821
Analog 2 5-(4-Methylphenyl )-6-hydroxynicotinic acidRemoval of Chloro1.111.0100
Analog 3 5-(3-Chloro-4-methylphenyl)-nicotinic acid Removal of 6-hydroxy2.626.0100
Interpreting the Kinetic Data and SAR

SAR cluster_lead Lead Compound cluster_analog1 Analog 1 (Ethyl) cluster_analog2 Analog 2 (No Chloro) cluster_analog3 Analog 3 (No Hydroxy) Lead kon: 2.5 koff: 5.0 KD: 20 nM A1 kon: 2.3 koff: 4.8 KD: 21 nM Lead->A1 Minimal Change A2 kon: 1.1 koff: 11.0 KD: 100 nM Lead->A2 5x Weaker Affinity (Slower kon, Faster koff) A3 kon: 2.6 koff: 26.0 KD: 100 nM Lead->A3 5x Weaker Affinity (Much Faster koff)

Caption: Structure-Activity Relationship (SAR) based on Kinetic Parameters.

  • Lead Compound vs. Analog 1: The substitution of the methyl group with a slightly larger ethyl group on the phenyl ring results in a negligible change in the binding kinetics. This suggests that this position can tolerate minor steric modifications without significantly impacting the interaction with the target.

  • Lead Compound vs. Analog 2: The removal of the chloro group from the phenyl ring leads to a 5-fold decrease in affinity (higher KD). This is driven by both a slower association rate (kon) and a faster dissociation rate (koff). This indicates that the chloro group is likely involved in a key interaction within the EGFR binding pocket, possibly a halogen bond or a favorable hydrophobic interaction, which contributes to both the speed of binding and the stability of the complex.

  • Lead Compound vs. Analog 3: The removal of the 6-hydroxy group from the nicotinic acid ring also results in a 5-fold decrease in affinity. Interestingly, the association rate (kon) is largely unaffected, but the dissociation rate (koff) is significantly faster. This strongly suggests that the 6-hydroxy group is a critical hydrogen bond donor or acceptor that anchors the compound in the binding site, thereby slowing its dissociation and increasing the residence time of the drug-target complex.

Conclusion: Kinetics as a Guiding Principle in Drug Design

This comparative guide demonstrates that a thorough analysis of binding kinetics provides invaluable insights that extend far beyond simple affinity measurements. By dissecting the association and dissociation rates of a lead compound and its analogs, we can build a more detailed and predictive structure-activity relationship. In our hypothetical example with EGFR, we identified the crucial roles of the chloro and hydroxy substituents in maintaining a favorable kinetic profile, characterized by a fast on-rate and a slow off-rate.

For researchers, scientists, and drug development professionals, integrating kinetic analysis early in the discovery pipeline is a critical step toward designing more effective and differentiated medicines. Methodologies like SPR offer a robust and high-throughput means to generate this data, empowering project teams to make more informed decisions and ultimately, to select drug candidates with a higher probability of clinical success.[2][8]

References

  • Abdel-Halim, H. M., et al. (n.d.). Kinetics of the Oxidation of L-Cysteine by trans- and cis-Cobalt(III) and Iron(III) Complexes.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI).
  • Gator Bio. (n.d.). Why are Binding Kinetics Important?.
  • Fry, D. W., et al. (1997, November 21). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-25.
  • Nicoll. (2025, July 21). Go Beyond the Dissociation Constant (KD)
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • ResearchGate. (n.d.).
  • Rewcastle, G. W., et al. (n.d.). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor.
  • Suzuki, H., et al. (2014, March 15).
  • Tame, J. R. H. (n.d.). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase.
  • Taylor & Francis Online. (2023, July 20). Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
  • Tonge, P. J. (2023, April 19). The importance of binding kinetics and drug–target residence time in pharmacology.
  • Unitt, J. F., et al. (n.d.). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed.
  • Våbenø, J., et al. (2015, August 27). Identification and Characterization of an Irreversible Inhibitor of CDK2. PMC.
  • Vieth, M., et al. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.
  • Suzuki, K. (2024, May 31). Analyzing the Dynamics of Drug and Receptor Binding Kinetics. Scholars Research Library.
  • Wu, H., et al. (2025, September 27). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs).
  • Yang, Y., et al. (2021, December 29). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.
  • Zhang, J., et al. (2019, September 1). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed.
  • Zhang, Y., et al. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in....
  • Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • ResearchGate. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Request PDF.
  • MDPI. (2022, May 18). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia.
  • BOC Sciences. (2023, July 1). FDA-approved small molecule kinase inhibitors-Part 1.
  • PubMed. (2017, December 14). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties.
  • Elkamhawy, A., et al. (2023, December 15). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • ResearchGate. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid

As a Senior Application Scientist, I approach the handling of novel, highly functionalized pharmaceutical intermediates not just with standard caution, but with predictive logic. 5-(3-Chloro-4-methylphenyl)-6-hydroxynico...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized pharmaceutical intermediates not just with standard caution, but with predictive logic. 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is a complex biaryl compound. Because specific, long-term toxicological data for novel derivatives is often unavailable during early-stage drug development, we must extrapolate its hazard profile from its parent core—6-hydroxynicotinic acid—and analyze how the added functional groups alter its physicochemical behavior.

The parent compound is a documented skin, eye, and respiratory irritant[1][2]. However, the addition of the 3-chloro-4-methylphenyl moiety drastically increases the molecule's lipophilicity. This structural modification enhances its ability to cross the stratum corneum (the skin's primary barrier) and cellular membranes, elevating the risk of systemic absorption. Consequently, standard laboratory PPE is insufficient; a highly controlled, barrier-redundant approach is required.

Below is the comprehensive operational and safety guide for handling this specific compound, built on self-validating protocols and mechanistic causality.

Causality in PPE Selection: The "Why" Behind the Gear

Safety protocols fail when operators do not understand the underlying mechanisms of the hazards. Every piece of PPE selected for this compound serves a specific, scientifically grounded purpose:

  • Ocular Protection (EN 166 Tight-Fitting Goggles): The 6-hydroxy group on the nicotinic acid core exists in a tautomeric equilibrium with its pyridone form. This acidic/phenolic nature causes severe eye irritation and potential corneal damage[3][4]. Standard safety glasses allow airborne dust to bypass the lenses. Tight-fitting goggles (EN 166 compliant) are mandatory to hermetically seal the ocular mucosa from micro-particulates[1].

  • Dermal Protection (Double Nitrile Gloving): Halogenated aromatics (due to the chlorophenyl group) can act as permeation enhancers. Latex is highly permeable to lipophilic organics and must be avoided. We mandate double-gloving with extended-cuff nitrile gloves. The outer glove acts as a sacrificial layer against chemical contact, while the inner glove maintains a pristine barrier.

  • Respiratory Protection (FFP3/N95 or PAPR): The powder form of nicotinic acid derivatives poses a severe inhalation hazard, causing respiratory tract irritation[2][5]. Because the systemic toxicity of this specific halogenated derivative is unquantified, we apply a Control Banding approach, assuming an Occupational Exposure Limit (OEL) of < 10 µg/m³. Localized exhaust ventilation is strictly required[4].

Quantitative Hazard Comparison

To understand the operational shift required, we must compare the known properties of the parent compound against the predicted behavior of the substituted derivative.

Property6-Hydroxynicotinic Acid (Parent)5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic AcidOperational Safety Implication
Physical State Powder Solid[1]Powder Solid (Predicted)High aerosolization risk; requires localized exhaust[4].
Lipophilicity ( logP ) Low (~0.5)High (> 3.5, Predicted)Enhanced dermal penetration; mandates double nitrile gloving.
Ocular Hazard Severe Irritant (H319)[3]Severe Irritant (Pyridone Tautomer)Requires EN 166 tight-fitting goggles[1].
Respiratory Hazard Irritant (H335)[2]Unknown Systemic Toxicity + IrritantMandates N95/FFP3 or PAPR under Control Banding.
Disposal Routing Standard Chemical Waste[1]Halogenated Organic WasteMust be incinerated; strictly no drain disposal[5].

Experimental Workflows and Procedural Logic

Protocol 1: Safe Weighing and Solubilization (Self-Validating System)

Trustworthiness in safety relies on self-validating steps—actions that inherently prove the safety system is actively working before you proceed.

Operational_Workflow Start Pre-Operation: Airflow Validation PPE Don PPE: Double Nitrile, EN166 Goggles, FFP3 Respirator Start->PPE Static Static Neutralization (Zero-Ion Gun) PPE->Static Weighing Weighing in Powder Cabinet Static->Weighing Solubilization In-Situ Solubilization (Add DMSO/DMF) Weighing->Solubilization Transport Safe Transport (Liquid State) Solubilization->Transport

Experimental workflow for the safe dispensing and solubilization of halogenated nicotinic acids.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the chemical, activate the Powder Weighing Cabinet or Fume Hood.

    • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom sash. If it pulls steadily inward, your containment velocity (typically 0.4-0.6 m/s) is active and safe.

  • PPE Donning & Integrity Check: Don the Tyvek suit, FFP3/N95 mask, and goggles.

    • Self-Validation: Inflate the outer nitrile gloves slightly by trapping air and rolling the cuff to check for micro-punctures before donning them over your inner gloves.

  • Static Neutralization: Highly lipophilic powders carry static charges, causing them to "jump" from spatulas and aerosolize. Use an anti-static zero-ion gun on the weighing boat and the closed chemical vial before opening.

  • Dispensing: Use a grounded, stainless-steel V-spatula. Transfer the required mass smoothly to minimize dust generation[5].

  • In-Situ Solubilization: Do not transport the dry powder across the laboratory. Add your primary solvent (e.g., DMSO or DMF, which readily dissolve lipophilic biaryls) directly to the weighing boat or vial inside the hood. Once in solution, the inhalation hazard drops to near zero.

  • Aseptic Doffing: Remove the outer gloves using the "beak method" (pinching the palm, pulling inside out) to ensure no exterior contaminated surface touches your inner glove or skin. Wash hands thoroughly immediately after handling[3].

Protocol 2: Emergency Spill Response and Disposal

In the event of a containment failure, immediate and logical action is required to prevent cross-contamination.

Spill_Response Spill Powder Spill Detected Isolate Isolate Area & Do NOT Wipe Dry Spill->Isolate Wet Wet Containment (50% EtOH / 0.1M NaHCO3) Isolate->Wet Collect Collect with Plastic Scraper Wet->Collect Dispose HDPE Container (Incineration Routing) Collect->Dispose

Logical emergency response workflow for containing and neutralizing lipophilic powder spills.

Step-by-Step Methodology:

  • Isolation: Immediately halt work and evacuate non-essential personnel. Do not attempt to dry-sweep or wipe the dry powder, as this forces it into the air and creates surface micro-abrasions[5].

  • Wet Containment: Cover the spill gently with absorbent pads. Slowly pour a neutralizing solvent mixture (e.g., 50% Ethanol / 50% Water with a mild alkaline buffer like 0.1M NaHCO₃) over the pads. Causality: The alkaline buffer deprotonates the carboxylic acid, converting it into a sodium salt, which drastically increases its water solubility for easier, safer cleanup.

  • Collection: Scoop the wet mass using a disposable plastic scraper. Place all materials, including the absorbent pads, into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Disposal: Label the container strictly as "Halogenated Organic Waste - Toxic/Irritant." Dispose of the contents via an approved hazardous waste incineration facility[1][2].

References

  • Thermo Fisher Scientific.
  • Fisher Scientific. "SAFETY DATA SHEET - 6-Hydroxynicotinic acid". fishersci.com.
  • MetaSci. "Safety Data Sheet 6-Hydroxynicotinic acid". metasci.ca.
  • CymitQuimica. "6-Hydroxynicotinic acid". cymitquimica.com.
  • TCI Chemicals. "SAFETY DATA SHEET - 6-Hydroxynicotinic Acid". tcichemicals.com.

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